molecular formula C16H13N3OS B2748262 Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone CAS No. 318497-90-4

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

Cat. No.: B2748262
CAS No.: 318497-90-4
M. Wt: 295.36
InChI Key: ZWJAWCZKEQVRNF-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The final step involves coupling the thiazole and pyrazole rings with a cyclopropyl ketone under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is unique due to its combination of a cyclopropyl group, thiazole ring, and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

cyclopropyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(12-6-7-12)19-9-8-13(18-19)14-10-17-15(21-14)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJAWCZKEQVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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